4-amino-N-(2-methylbutan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-(2-methylbutan-2-yl)benzamide is an organic compound with the molecular formula C12H18N2O It is a benzamide derivative characterized by the presence of an amino group at the para position of the benzene ring and a 2-methylbutan-2-yl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-methylbutan-2-yl)benzamide typically involves the acylation of 4-aminobenzamide with 2-methylbutan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 4-aminobenzamide in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 2-methylbutan-2-yl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2-methylbutan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines or reduced derivatives.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
4-amino-N-(2-methylbutan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-N-(2-methylbutan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(tert-pentyl)benzamide
- 4-amino-N-(2-methylpentan-2-yl)benzamide
- 4-((2,3-dimethylbutan-2-yl)amino)benzamide
Uniqueness
4-amino-N-(2-methylbutan-2-yl)benzamide is unique due to its specific substitution pattern and the presence of the 2-methylbutan-2-yl group. This structural feature imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-amino-N-(2-methylbutan-2-yl)benzamide |
InChI |
InChI=1S/C12H18N2O/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9/h5-8H,4,13H2,1-3H3,(H,14,15) |
InChI Key |
OPSBQKCDEPIXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.